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Compound of Interest

Compound Name: Poriferasterol

Cat. No.: B1240314

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Poriferasterol, a significant phytosterol with potential applications in drug discovery and
development. The information is presented to be a valuable resource for researchers and
scientists working with this natural compound.

Core Spectroscopic Data

The structural elucidation of Poriferasterol is heavily reliant on a combination of spectroscopic
techniques. This section presents a summary of the key data obtained from Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic
compounds. The *H and 13C NMR data provide critical information about the carbon skeleton
and the chemical environment of each proton and carbon atom.

Table 1: *H NMR Spectroscopic Data for Poriferasterol (500 MHz, CDCIs)
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Chemical Shift (5,

Coupling Constant

Atom No. Multiplicity
ppm) (3, Hz)
3 3.62 m
6 5.35 d 5.0
18 0.68 S
19 1.01 S
21 1.02 d 6.5
22 5.15 dd 15.0, 8.5
23 5.03 dd 15.0, 8.5
26 0.84 d 6.8
27 0.85 d 6.8
29 0.81 t 7.5

Table 2: 13C NMR Spectroscopic Data for Poriferasterol (125 MHz, CDCls)
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Atom No. Chemical shift(s, Chemical Shift (3,

ppm) ppm)
1 37.2 16 28.2
2 31.6 17 56.0
3 71.8 18 12.0
4 42.3 19 19.4
5 140.7 20 405
6 121.7 21 219
7 31.9 22 138.3
8 31.9 23 129.2
9 50.1 24 512
10 36.5 25 310
11 21.1 26 211
12 39.7 27 19.0
13 42.3 28 25 4
14 56.8 29 12.2
15 24.3

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as structural details through the analysis of fragmentation patterns.

Table 3: Mass Spectrometry Data for Poriferasterol
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lon m/z (Relative Intensity, %) Proposed Fragment

[M]*+ 412 (100) Molecular lon

[M-H20]* 394 (45) Loss of water

[M-Side Chain]* 273 (30) Cleavage of the C17-C20 bond
255 (60) Loss of side chain and water

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Poriferasterol (KBr)

Wavenumber (cm—?) Assignment

3421 O-H stretching (hydroxyl group)

2958, 2868 C-H stretching (aliphatic)

1640 C=C stretching (olefinic)

1458, 1378 C-H bending

1058 C-0O stretching

970 C-H bending (trans-disubstituted alkene)

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the
spectroscopic data presented above. These protocols are intended as a guide and may require
optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation: A sample of Poriferasterol (typically 5-10 mg) is dissolved in
approximately 0.5 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane
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(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

 Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).

e Pulse Program: Standard single-pulse sequence (zg30).

e Acquisition Parameters:

o

Spectral Width: ~12 ppm

Number of Scans: 16-64

[¢]

[¢]

Relaxation Delay: 1.0 s

[e]

Acquisition Time: ~3.4 s

e Processing: The free induction decay (FID) is Fourier transformed after applying an
exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline
corrections are applied manually. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

13C NMR Spectroscopy:
 Instrument: Bruker Avance 125 MHz spectrometer (or equivalent).
e Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

e Acquisition Parameters:

[¢]

Spectral Width: ~240 ppm

[e]

Number of Scans: 1024 or more, depending on sample concentration.

(¢]

Relaxation Delay: 2.0 s

[¢]

Acquisition Time: ~1.1 s
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e Processing: The FID is Fourier transformed with an exponential window function (line
broadening of 1.0 Hz). Phase and baseline are corrected. Chemical shifts are referenced to
the CDCIs solvent peak at 77.16 ppm.

Mass Spectrometry

Sample Preparation: A dilute solution of Poriferasterol is prepared in a suitable volatile solvent
such as methanol or acetonitrile (approximately 10 pug/mL).

Electron lonization (El) Mass Spectrometry:

 Instrument: A double-focusing magnetic sector or a quadrupole mass spectrometer with an
El source.

 lonization Energy: 70 eV.
e Source Temperature: 200-250 °C.
e Mass Range: m/z 50-600.

« Introduction Method: Direct insertion probe or via gas chromatography (GC-MS) after
derivatization (e.qg., silylation).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of Poriferasterol (1-2 mg) is finely ground with
spectroscopic grade potassium bromide (KBr, ~100 mg). The mixture is then pressed into a
thin, transparent pellet using a hydraulic press.

Fourier Transform Infrared (FT-IR) Spectroscopy:

Instrument: A Fourier Transform Infrared Spectrometer.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
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e Background: A spectrum of a pure KBr pellet is recorded as the background and
automatically subtracted from the sample spectrum.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
natural product like Poriferasterol.

Spectroscopic Analysis

IR Spectroscopy

Sample Preparation Data Interpretation

Extraction of Purification Mass Spectrometry N S
Natural Product (e.g., Chromatography) - (El, ESI) SLELIE HEE Eo
NMR Spectroscopy
(1H, 13C, 2D)

Click to download full resolution via product page

Caption: Generalized workflow for the spectroscopic analysis of Poriferasterol.

 To cite this document: BenchChem. [Spectroscopic Data of Poriferasterol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1240314+#spectroscopic-data-nmr-ms-ir-of-
poriferasterol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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